
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate is a complex organic compound characterized by the presence of nitro, keto, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by esterification and keto-enol tautomerization. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, while the keto group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate involves interactions with various molecular targets and pathways:
Nitro Group: The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Keto Group: The keto group can participate in hydrogen bonding and nucleophilic addition reactions, affecting enzyme activity and protein interactions.
Acetate Group: The acetate group can be hydrolyzed, releasing acetic acid and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-3-oxo-2-(3-oxobutyl)octyl acetate
- 2-Nitro-3-oxo-2-(3-oxobutyl)decyl acetate
- 2-Nitro-3-oxo-2-(3-oxobutyl)undecyl acetate
Uniqueness
2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties
Properties
CAS No. |
88238-98-6 |
|---|---|
Molecular Formula |
C15H25NO6 |
Molecular Weight |
315.36 g/mol |
IUPAC Name |
[2-nitro-3-oxo-2-(3-oxobutyl)nonyl] acetate |
InChI |
InChI=1S/C15H25NO6/c1-4-5-6-7-8-14(19)15(16(20)21,10-9-12(2)17)11-22-13(3)18/h4-11H2,1-3H3 |
InChI Key |
DQKNHNLWGGKOSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CCC(=O)C)(COC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


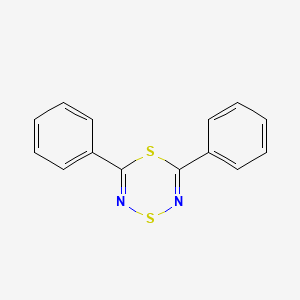
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
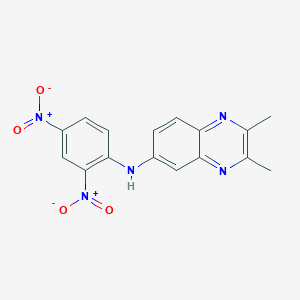
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)](/img/structure/B14391384.png)
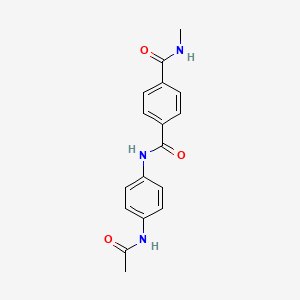
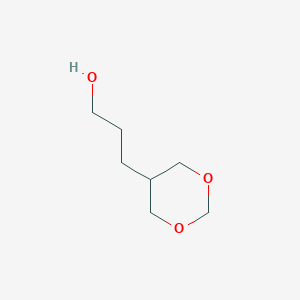
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)

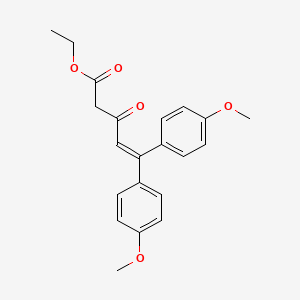
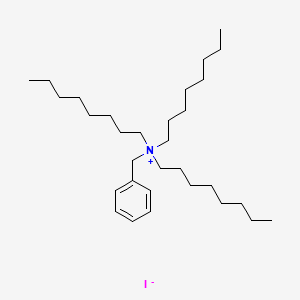
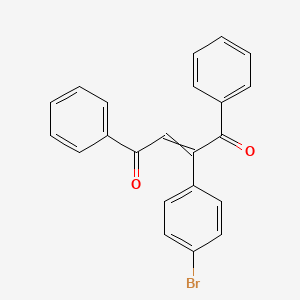
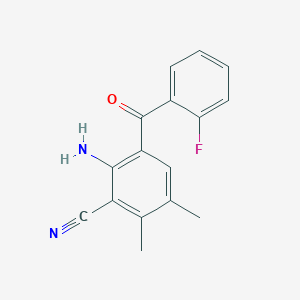
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
